molecular formula C15H30N2O3 B7023799 tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate

tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate

Cat. No.: B7023799
M. Wt: 286.41 g/mol
InChI Key: RGMZGQWCDDMNKK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a methoxybutan-2-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the cyclobutyl(methyl)amine intermediate, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound may be used to study the effects of cyclobutyl and methoxy groups on biological activity. It can serve as a model compound for understanding the interactions between similar structures and biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate involves its interaction with specific molecular targets. The cyclobutyl and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate is unique due to the presence of both cyclobutyl and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-[cyclobutyl(methyl)amino]-4-methoxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-15(2,3)20-14(18)16-12(9-10-19-5)11-17(4)13-7-6-8-13/h12-13H,6-11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMZGQWCDDMNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)CN(C)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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